10-Hydroxynortriptylin
Übersicht
Beschreibung
10-Hydroxynortriptyline is a major metabolite of the tricyclic antidepressant nortriptyline. It exists in two isomeric forms, E- and Z-10-Hydroxynortriptyline, with the E-isomer being the quantitatively dominant one . This compound has about half the potency of nortriptyline in inhibiting the uptake of norepinephrine in vitro .
Wissenschaftliche Forschungsanwendungen
10-Hydroxynortriptyline has several scientific research applications:
Wirkmechanismus
Target of Action
10-Hydroxynortriptyline, the major active metabolite of Nortriptyline, primarily targets the neuronal cell membranes where it inhibits the reuptake of serotonin and norepinephrine . These neurotransmitters play crucial roles in mood regulation, pain perception, and other central nervous system functions .
Mode of Action
10-Hydroxynortriptyline interacts with its targets by binding to the reuptake transporters of serotonin and norepinephrine on the neuronal cell membranes, inhibiting their reuptake . This inhibition increases the synaptic concentration of these neurotransmitters, enhancing their signaling and leading to the alleviation of depressive symptoms .
Biochemical Pathways
The action of 10-Hydroxynortriptyline affects several biochemical pathways. It impacts the noradrenergic, serotoninergic, and dopaminergic systems . The compound is more selective on noradrenergic neurons than the parent drug, Nortriptyline .
Pharmacokinetics
The pharmacokinetics of 10-Hydroxynortriptyline involve absorption, distribution, metabolism, and excretion (ADME). The metabolism of Nortriptyline, from which 10-Hydroxynortriptyline is derived, involves demethylation and hydroxylation, followed by conjugation with glucuronic acid . The metabolism is subject to genetic polymorphism, particularly involving the CYP2D6 enzyme . The main active metabolite, 10-Hydroxynortriptyline, exists in both cis and trans forms, with the trans form being higher in potency .
Result of Action
The molecular and cellular effects of 10-Hydroxynortriptyline’s action are primarily observed in the enhancement of neurotransmission. By inhibiting the reuptake of serotonin and norepinephrine, it increases the synaptic concentrations of these neurotransmitters, thereby enhancing their signaling . This leads to the alleviation of depressive symptoms and other conditions such as chronic pain .
Action Environment
The action, efficacy, and stability of 10-Hydroxynortriptyline can be influenced by various environmental factors. For instance, genetic factors such as polymorphisms in the CYP2D6 enzyme can affect the metabolism of Nortriptyline and, consequently, the levels of 10-Hydroxynortriptyline . Additionally, factors such as diet, age, and concomitant medications can also influence the pharmacokinetics and pharmacodynamics of 10-Hydroxynortriptyline .
Biochemische Analyse
Biochemical Properties
10-Hydroxynortriptyline interacts with various enzymes and proteins. It is primarily metabolized by the liver cytochrome P-450 enzyme, with CYP2D6 playing a large role in its metabolism . Other enzymes such as CYP1A2, CYP2C19, and CYP3A4 also contribute to its metabolism . The interactions of 10-Hydroxynortriptyline with these enzymes are crucial for its biochemical reactions.
Cellular Effects
10-Hydroxynortriptyline influences cell function by inhibiting the reuptake of serotonin and norepinephrine at neuronal cell membranes . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism. The effects of 10-Hydroxynortriptyline on these cellular processes contribute to its role as an active metabolite of Nortriptyline.
Molecular Mechanism
The molecular mechanism of action of 10-Hydroxynortriptyline involves binding interactions with biomolecules and changes in gene expression. By inhibiting the reuptake of serotonin and norepinephrine, 10-Hydroxynortriptyline can influence the levels of these neurotransmitters in the synaptic cleft, thereby affecting neuronal signaling .
Metabolic Pathways
10-Hydroxynortriptyline is involved in metabolic pathways related to the metabolism of Nortriptyline. It is primarily metabolized by the liver cytochrome P-450 enzyme
Vorbereitungsmethoden
10-Hydroxynortriptyline is synthesized through the hydroxylation of nortriptyline. This reaction is typically catalyzed by cytochrome P450 enzymes, particularly CYP2D6 Industrial production methods often utilize human liver microsomes or recombinant enzymes to achieve this transformation .
Analyse Chemischer Reaktionen
10-Hydroxynortriptyline undergoes several types of chemical reactions:
Oxidation: It can be further oxidized to form 10-Hydroxydesmethylnortriptyline.
Reduction: The compound can be reduced back to nortriptyline under specific conditions.
Substitution: Various substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include 10-Hydroxydesmethylnortriptyline and other hydroxylated derivatives .
Vergleich Mit ähnlichen Verbindungen
10-Hydroxynortriptyline is similar to other hydroxylated metabolites of tricyclic antidepressants, such as 10-Hydroxyamitriptyline and 10-Hydroxydesmethylnortriptyline . Compared to these compounds, 10-Hydroxynortriptyline has a unique profile in terms of its potency and pharmacokinetic properties. It is quantitatively dominant among the hydroxylated metabolites of nortriptyline and exhibits distinct pharmacological effects .
Similar Compounds
- 10-Hydroxyamitriptyline
- 10-Hydroxydesmethylnortriptyline
- 2-Hydroxyimipramine
- 2-Hydroxydesipramine
Biologische Aktivität
10-Hydroxynortriptyline (10-OH-NT) is a significant metabolite of nortriptyline, a tricyclic antidepressant (TCA) widely used for treating depression and other mood disorders. Understanding the biological activity of 10-OH-NT is crucial due to its implications in pharmacotherapy, particularly concerning efficacy and safety profiles. This article reviews the biological activity of 10-hydroxynortriptyline, focusing on its pharmacokinetics, pharmacodynamics, clinical implications, and case studies.
Pharmacokinetics
The pharmacokinetics of 10-hydroxynortriptyline is primarily influenced by the cytochrome P450 enzyme system, particularly CYP2D6. Nortriptyline is metabolized to 10-OH-NT, which exhibits different pharmacological properties compared to its parent compound. The metabolism of nortriptyline can vary significantly among individuals due to genetic polymorphisms affecting CYP2D6 activity.
Table 1: Key Pharmacokinetic Parameters of Nortriptyline and 10-Hydroxynortriptyline
Parameter | Nortriptyline | 10-Hydroxynortriptyline |
---|---|---|
Half-life | 18-44 hours | 24-36 hours |
Peak plasma concentration | 50-170 ng/mL | Varies with dosing |
Metabolic pathway | CYP2D6 | Active metabolite |
Therapeutic range | 50-150 ng/mL | Not well established |
Pharmacodynamics
10-Hydroxynortriptyline exhibits distinct pharmacodynamic properties. While it retains some antidepressant activity, it is generally considered less potent than nortriptyline itself. Studies have shown that higher levels of 10-OH-NT may correlate with fewer side effects, particularly anticholinergic effects. A study involving elderly patients indicated no significant relationship between plasma levels of 10-OH-NT and clinical response, suggesting that while it may contribute to therapeutic effects, its role is complex and not fully understood .
Clinical Implications
The clinical relevance of 10-hydroxynortriptyline has been highlighted in various studies. For instance, one study reported that high plasma concentrations of this metabolite were associated with adverse outcomes such as congestive heart failure . Conversely, another study found that the addition of paroxetine (a CYP2D6 inhibitor) effectively lowered high hydroxynortriptyline levels in patients, leading to improved therapeutic outcomes for nortriptyline treatment .
Case Studies
- Congestive Heart Failure : A patient developed congestive heart failure with elevated levels of 10-hydroxynortriptyline. This case underscores the potential cardiotoxic effects associated with high metabolite concentrations and emphasizes the need for careful monitoring in patients receiving nortriptyline therapy .
- Elderly Depression Treatment : In a cohort study involving elderly patients treated with nortriptyline, there was no direct correlation between the levels of 10-hydroxynortriptyline and clinical improvement in depression symptoms. Notably, lower levels of this metabolite were observed when patients reported dizziness and symptoms related to orthostatic hypotension .
Eigenschaften
IUPAC Name |
2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGXZGJKNUNLHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016982 | |
Record name | 10-Hydroxynortriptyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156-99-6 | |
Record name | 10-Hydroxynortriptyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.